![molecular formula C18H23NO4S B014604 Emate CAS No. 148672-09-7](/img/structure/B14604.png)
Emate
概述
描述
- 它尚未上市,但由于其独特的性质,具有广阔的应用前景。
- This compound 是雌激素雌酮 的C3 磺酰胺酯 。
- 与其他雌激素酯不同,this compound 不是雌激素的有效前药 。
雌酮磺酰胺酯 (EMATE) ,也称为其研发代号 J994,是一种。
科学研究应用
Breast Cancer Treatment
Research indicates that EMATE exhibits potent anti-cancer properties, particularly against estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) breast cancer cell lines. Studies have shown that this compound induces G2-M cell cycle arrest and apoptosis in breast cancer cells both in vitro and in vivo. For instance, a study demonstrated that this compound treatment led to significant tumor regression in intact rats .
Ovarian Cancer
This compound's efficacy extends to ovarian cancer as well. It has been shown to inhibit the growth of ovarian cancer cell lines, suggesting a potential role in treating this malignancy. The inhibition of STS activity is hypothesized to play a crucial role in this effect .
Endometriosis
Given its ability to modulate estrogen levels, this compound is also being investigated for its potential use in treating endometriosis, a condition characterized by estrogen-dependent growth of endometrial-like tissue outside the uterus. The reduction of local estrogen levels through STS inhibition may alleviate symptoms associated with this disorder .
Pharmacophore Models and Drug Design
Pharmacophore modeling has been employed to understand the structural requirements for STS inhibition by this compound and its analogs. This approach has facilitated the design of new compounds with enhanced potency and selectivity against STS. For example, structural modifications have led to the development of more effective inhibitors that retain the core sulfamate pharmacophore while optimizing interactions with the target enzyme .
Recent Research Findings
Recent studies have expanded on the understanding of this compound's pharmacological profile:
- Inhibition Potency : this compound has been identified as one of the most potent STS inhibitors among various analogs, showing significant activity at low micromolar concentrations .
- In Vivo Efficacy : Preclinical trials have confirmed that this compound can effectively reduce tumor size in animal models, supporting its potential transition to clinical trials for human use .
- Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into how this compound binds to STS, revealing critical interactions that contribute to its inhibitory effects .
Data Summary
作用机制
- EMATE 不可逆地抑制 STS,阻止雌酮和雌二醇的生物活化。
- 它与 STS 活性位点结合,使其失活。
- 磺酰胺部分导致红细胞摄取 ,阻止肝脏的首过代谢。
准备方法
- EMATE 可以通过多种途径合成,但一种常见的方法是雌酮的磺酰胺化。
- 工业生产方法可能有所不同,但化学合成是主要方法。
化学反应分析
- EMATE 经历各种反应,包括氧化、还原和取代 。
- 常见试剂包括磺酰氯 用于磺酰胺化和氧化剂 用于氧化。
- 主要产物包括磺酰胺酯本身 及其代谢物。
相似化合物的比较
- 一种密切相关的化合物是雌二醇磺酰胺酯 (E2MATE) ,它代谢成 EMATE。
- This compound 的独特之处在于其强大的 STS 抑制能力和缺乏雌激素活性 。
生物活性
Estrone 3-O-sulfamate (EMATE) is a potent steroid sulfatase (STS) inhibitor, which has garnered attention in the context of hormone-dependent cancers, particularly breast cancer. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of Estrone 3-O-Sulfamate
Estrone 3-O-sulfamate is a sulfamate ester derivative of estrone. Unlike other estrogen derivatives, this compound does not act as a prodrug for estrogens but instead functions primarily as an inhibitor of STS, an enzyme that converts inactive estrone sulfate into active estrogens. This inhibition prevents the bioactivation of steroid sulfates, thereby reducing estrogenic activity in tissues sensitive to estrogen.
- Inhibition of Steroid Sulfatase : this compound irreversibly inhibits STS with an IC50 value of approximately 65 pM in MCF-7 breast cancer cells. At concentrations as low as 0.1 μM, it can achieve over 99% inhibition of E1-STS activity in vitro .
- Bioavailability and Metabolism : this compound exhibits high bioavailability and minimal first-pass metabolism when administered orally. It is taken up by erythrocytes due to its sulfamate moiety, which facilitates binding to carbonic anhydrase .
- Duration of Action : Following administration, this compound shows prolonged effects, with minimal recovery of STS activity observed even seven days post-administration in animal models .
In Vitro Studies
A range of studies have assessed the effectiveness of this compound and its analogs:
- Cell Line Studies : In MCF-7 cells, this compound demonstrated significant inhibition of estrone sulfatase activity and effectively blocked estrogen-induced proliferation .
- Mechanistic Insights : The compound induced G2-M cell cycle arrest in breast cancer cells and increased apoptosis markers such as p53 expression, indicating a potential mechanism for its anticancer effects .
In Vivo Studies
- Animal Models : In ovariectomized (OVX) mice models, this compound effectively inhibited uterine growth induced by estrone sulfate, confirming its role as a non-estrogenic compound that can block estrogenic effects in vivo .
- Tumor Regression : Studies indicated that this compound and related sulfamoylated derivatives could induce tumor regression in intact rat models, showcasing their potential as therapeutic agents against breast cancer .
Table 1: Summary of Biological Activity and Inhibition Potency
Compound | IC50 (pM) | Inhibition (%) at 0.1 µM | Mechanism of Action |
---|---|---|---|
Estrone 3-O-Sulfamate (this compound) | 65 | >99 | Irreversible STS inhibitor |
Estrone-3-O-Methylthiophosphonate | Not specified | Not specified | Active site-directed inhibitor |
Estradiol Sulfamate | Not specified | Not specified | Prodrug for estrogens |
Case Studies
- Breast Cancer Treatment : A study involving the use of this compound in MCF-7 cells demonstrated that it effectively inhibited cell growth compared to non-sulfamoylated estrones. The sulfamoylation at the 3-position significantly enhanced the growth-inhibitory properties .
- Endometriosis Research : The versatility of the aryl sulfamate pharmacophore has led to its exploration in treating conditions like endometriosis, highlighting its potential beyond breast cancer therapy .
属性
IUPAC Name |
[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-18-9-8-14-13-5-3-12(23-24(19,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16H,2,4,6-9H2,1H3,(H2,19,21,22)/t14-,15-,16+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKFQAJIXCZXQY-CBZIJGRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933447 | |
Record name | Estrone sulfamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20933447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148672-09-7 | |
Record name | Estrone-3-O-sulfamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148672097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estrone sulfamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20933447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。